1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine
Overview
Description
1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring and a piperazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine hydrate with an α,β-unsaturated ketone, such as chalcone, under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a thiophene derivative and a suitable reagent, such as phosphorus pentasulfide (P4S10).
Formation of the Piperazine Moiety: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Coupling Reactions: The final step involves coupling the pyrazole-thiophene intermediate with the piperazine moiety using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, such as using microwave irradiation or flow chemistry techniques.
Chemical Reactions Analysis
1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the pyrazole or thiophene rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, using reagents like phosphorus oxychloride (POCl3) or trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators. It can also bind to specific receptors, such as G-protein coupled receptors (GPCRs), modulating their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine can be compared with other similar compounds, such as:
1-[3-(2-thienyl)-1H-pyrazol-5-yl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperazine ring, which may affect its biological activity and pharmacokinetic properties.
1-[3-(2-thienyl)-1H-pyrazol-5-yl]morpholine: This compound has a morpholine ring instead of a piperazine ring, which may influence its solubility and interaction with biological targets.
1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidine: This compound has a piperidine ring instead of a piperazine ring, which may alter its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of the pyrazole, thiophene, and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-10(16-7-1)9-8-11(14-13-9)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTMZFOCYNGNCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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